2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O3S3/c1-22-12(6-10-7-26-14(16)19-10)20-21-15(22)27-8-13(23)18-9-2-4-11(5-3-9)28(17,24)25/h2-5,7H,6,8H2,1H3,(H2,16,19)(H,18,23)(H2,17,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIAHARQGBPLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a hybrid molecule that incorporates structural elements from both triazole and thiazole moieties. These components are known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structural Overview
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C14H17N5O3S2
- Molecular Weight : 357.44 g/mol
- Key Functional Groups :
- Thiazole ring
- Triazole ring
- Sulfonamide group
- Acetamide moiety
Antimicrobial Properties
- Mechanism of Action : The triazole and thiazole rings have been shown to interfere with microbial enzyme systems, particularly those involved in nucleic acid synthesis and cell wall formation. This dual mechanism enhances the compound's efficacy against a broad spectrum of pathogens.
- In Vitro Studies : Recent studies have demonstrated that derivatives containing both triazole and thiazole functionalities exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those of standard antibiotics like penicillin and vancomycin .
Anticancer Activity
- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value of 4.36 µM in human colon cancer (HCT116) cells, indicating potent anticancer activity compared to established chemotherapeutics like doxorubicin .
- Mechanisms of Action : The anticancer effects are believed to stem from the ability of the compound to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Other Pharmacological Activities
- Antiviral Properties : Some studies suggest that triazole derivatives can inhibit viral replication by targeting viral enzymes such as proteases and polymerases .
- Anti-inflammatory Effects : The sulfonamide group has been associated with anti-inflammatory properties, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
| Study | Compound Tested | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| Abdel-Wahab et al., 2023 | Triazole-thiazole hybrid | Anticancer (HCT116) | IC50 = 4.36 µM |
| Mermer et al., 2020 | Various triazoles | Antibacterial (MRSA) | MIC = 0.046–3.11 µM |
| PMC7384432, 2020 | Triazole derivatives | Antiviral activity | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
